An In-Depth Technical Guide to the Formation Mechanism of Irbesartan Dimer Impurity
An In-Depth Technical Guide to the Formation Mechanism of Irbesartan Dimer Impurity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Irbesartan, a potent angiotensin II receptor antagonist, is a widely prescribed therapeutic for hypertension. As with any pharmaceutical agent, ensuring its purity and minimizing the presence of impurities is paramount to guaranteeing safety and efficacy. Among the various process-related and degradation impurities of irbesartan, the irbesartan dimer impurity (CAS No: 1346598-52-4) presents a significant analytical challenge. This technical guide provides a comprehensive overview of the current understanding of the formation mechanism of this complex impurity. By synthesizing data from forced degradation studies and fundamental chemical principles, this document offers a detailed examination of the contributing factors to its formation, analytical methodologies for its detection, and strategies for its control.
Introduction to Irbesartan and the Significance of Impurity Profiling
Irbesartan is a non-peptide compound chemically described as 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one.[1] It functions by selectively blocking the angiotensin II type 1 (AT1) receptors, which mediate the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby lowering blood pressure.[][3]
The manufacturing and storage of active pharmaceutical ingredients (APIs) like irbesartan can lead to the formation of impurities through various pathways, including residual starting materials, by-products of the synthesis, and degradation of the drug substance over time.[4] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over these impurities. Comprehensive impurity profiling is therefore a critical aspect of drug development and manufacturing, ensuring the quality, safety, and efficacy of the final drug product.
The Irbesartan Dimer Impurity: Structure and Identification
The irbesartan dimer impurity is a complex molecule that has been identified and is available as a reference standard from various chemical suppliers.[5][6][7][8] Its characterization is crucial for accurate analytical method development and validation.
Table 1: Physicochemical Properties of Irbesartan Dimer Impurity
| Property | Value | Source(s) |
| CAS Number | 1346598-52-4 | [5][6][7][8] |
| Molecular Formula | C₃₉H₃₈N₁₀O | [5][6][8] |
| Molecular Weight | 662.79 g/mol | [5][6] |
| IUPAC Name | 3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-(1-(2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)pentan-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one | [8] |
The structure of the dimer suggests a covalent linkage between two irbesartan-related molecules, indicating a more complex formation pathway than simple degradation.
Factors Influencing the Formation of Irbesartan Dimer Impurity
Forced degradation studies are instrumental in understanding the stability of a drug substance and identifying potential degradation products.[9] Multiple studies have demonstrated that irbesartan is susceptible to degradation under specific stress conditions, which are likely the drivers for the formation of the dimer impurity.
Role of pH: Acidic and Basic Hydrolysis
Irbesartan has been shown to degrade under both acidic and alkaline conditions.[10][11][12]
-
Alkaline Conditions: Studies have shown significant degradation of irbesartan in the presence of a base such as 0.1N NaOH, particularly at elevated temperatures (e.g., 60°C).[11] One study reported 18.41% degradation after 1 hour at 60°C in 0.1N NaOH.[11] Another comprehensive degradation study found that irbesartan degraded only under basic conditions when subjected to a range of hydrolytic and oxidative stresses.[13]
-
Acidic Conditions: Degradation is also observed in acidic media, such as 0.1N HCl, with one study reporting 31.94% degradation after 1 hour at 60°C.[11]
While these studies confirm the instability of irbesartan at pH extremes, they do not explicitly identify the dimer as a resulting degradant. However, the hydrolytic environment provided by acidic and basic conditions can catalyze the reactions necessary for dimerization.
Other Stress Factors
While pH appears to be a primary factor, other stress conditions have been investigated:
-
Oxidative, Thermal, and Photolytic Stress: Most studies indicate that irbesartan is relatively stable under oxidative (e.g., 3% H₂O₂), thermal (e.g., 60°C for 48 hours), and photolytic stress conditions.[11]
Proposed Formation Mechanism of Irbesartan Dimer Impurity
While no definitive, published mechanism for the formation of the specific irbesartan dimer impurity (CAS 1346598-52-4) has been found, a plausible pathway can be proposed based on the known reactivity of irbesartan's functional groups under degradative conditions. The structure of the dimer suggests a reaction involving the spiro-imidazole ring of one irbesartan molecule and the butyl chain of another.
A Plausible Mechanistic Hypothesis:
-
Activation of the Spiro-imidazole Ring: Under acidic or basic conditions, the spiro-imidazole ring of an irbesartan molecule could be activated. In basic media, deprotonation could occur, while in acidic media, protonation of the nitrogen atoms is likely. This could lead to a ring-opening equilibrium, forming a more reactive intermediate, possibly an imine species.
-
Nucleophilic Attack: The butyl chain of a second irbesartan molecule, or a fragment thereof, could then act as a nucleophile, attacking the reactive intermediate of the first molecule.
-
Condensation and Rearrangement: A subsequent condensation reaction, likely involving the loss of a water molecule, and potential rearrangements could lead to the formation of the stable dimeric structure.
It is important to emphasize that this is a proposed mechanism and requires experimental validation through techniques such as isotopic labeling studies and detailed structural elucidation of reaction intermediates.
Analytical Methodologies for Detection and Characterization
The detection and quantification of the irbesartan dimer impurity require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.
High-Performance Liquid Chromatography (HPLC)
-
Method: A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential to separate the dimer impurity from the parent drug and other potential degradants.[9][12]
-
Column: C18 columns are frequently used for the separation.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) and an organic modifier like acetonitrile.[11][12]
-
Detection: UV detection is commonly used, with the wavelength set at an appropriate absorbance maximum for irbesartan and its impurities.[12]
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
For the definitive identification and structural elucidation of the dimer impurity, hyphenated techniques are indispensable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for determining the molecular weight of the impurity and providing fragmentation data that aids in structural confirmation.[10][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HMBC), are necessary to unambiguously determine the complex structure of the dimer impurity.[4][15]
Table 2: Summary of Analytical Techniques for Irbesartan Dimer Impurity
| Technique | Application | Reference(s) |
| RP-HPLC | Separation, Quantification | [9][12] |
| LC-MS | Molecular Weight Determination, Structural Elucidation | [10][14] |
| NMR | Definitive Structural Elucidation | [4][15] |
Experimental Protocols for Studying Dimer Formation
To investigate the formation mechanism of the irbesartan dimer impurity, a systematic approach involving forced degradation studies is required.
Protocol for Forced Degradation Study
-
Preparation of Irbesartan Stock Solution: Prepare a stock solution of irbesartan in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1-4 hours).[11]
-
Basic Hydrolysis: Treat the stock solution with 0.1N NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1-4 hours).[11]
-
Neutral Hydrolysis: Reflux the stock solution in water.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.[11]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for an extended period.[11]
-
Photolytic Degradation: Expose the drug solution and solid drug to UV light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a validated stability-indicating HPLC method.
-
Peak Identification: Compare the retention times of any degradation products with that of the irbesartan dimer impurity reference standard.
-
Characterization: For any peak corresponding to the dimer, collect the fraction and subject it to LC-MS and NMR analysis for definitive identification.
Control and Mitigation Strategies
Understanding the formation mechanism of the irbesartan dimer impurity is key to developing effective control strategies during drug manufacturing and storage.
-
pH Control: Given the susceptibility of irbesartan to degradation in acidic and especially basic conditions, maintaining a neutral pH during the manufacturing process and in the final formulation is critical.
-
Excipient Compatibility: Scrutinize all excipients for their potential to create micro-environments with pH extremes that could promote dimerization.
-
Process Parameter Optimization: Optimize reaction times, temperatures, and the use of any catalysts to minimize the formation of this and other impurities.
-
Appropriate Storage Conditions: Store the API and the final drug product under recommended conditions of temperature and humidity to prevent degradation over the product's shelf life.
Conclusion
The irbesartan dimer impurity is a complex degradation product that requires careful monitoring and control. While its precise formation mechanism is not yet fully elucidated in the public domain, evidence strongly suggests that it arises from the degradation of irbesartan, particularly under basic and acidic stress conditions. A plausible mechanism involves the activation of the spiro-imidazole ring of one molecule and subsequent reaction with a second irbesartan molecule. Further research, including mechanistic studies and the isolation and characterization of intermediates, is necessary to fully validate this proposed pathway. For drug development professionals, a thorough understanding of the factors leading to the formation of this impurity, coupled with robust analytical methods for its detection and quantification, is essential for ensuring the quality and safety of irbesartan-containing products.
References
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- Shah, R. P., Sahu, A., & Singh, S. (2010). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MSn, on-line H/D exchange and LC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1037–1046.
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- Rádl, S., Stach, J., & Havlíček, J. (2009). Synthesis and Identification of Some Impurities of Irbesartan.
- Zhang, W., Cheng, D., Lu, Y., Zhao, S., & Qiu, X. (2024). Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal, 59(7), 612–626.
- Shakeb, M., Puranik, S. B., & Sreenivasa, S. (2014). Stress Degradation Studies of Irbesartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research and Reviews: Journal of Pharmaceutics and Nanotechnology.
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- S. Ashraful, Islam, M., & Bodruddoza, M. (2011). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR ASSAY OF IRBESARTAN IN PURE AND PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research.
- Goswami, N. (2014). A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 33.
- Irbesartan Dimer Impurity | CAS No: 1346598-52-4. (n.d.).
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- Irbesartan Dimer Impurity | CAS 1346598-52-4. (n.d.). Veeprho.
- Irbesartan Dimer Impurity | CAS No. 1346598-52-4. (n.d.). Clearsynth.
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